5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyrazole ring makes this compound unique
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets that recognize these bases, such as certain enzymes and receptors.
Mode of Action
This could involve hydrogen bonding and other non-covalent interactions that lead to changes in the conformation and activity of the target .
Biochemical Pathways
Given its structural similarity to purine bases, it may potentially affect pathways involving these bases, such as nucleic acid synthesis and signal transduction .
Result of Action
Compounds with similar structures have shown inhibitory activity in certain assays , suggesting that this compound may also have inhibitory effects on its targets.
Biochemical Analysis
Biochemical Properties
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and enzymes, such as cyclin-dependent kinases and phosphodiesterases, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as MCF-7 and HCT-116, by interfering with the Ras/Erk and PI3K/Akt signaling pathways . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as TRKs, and inhibits their kinase activity by preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 isoforms play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . Binding proteins such as albumin can facilitate the transport of this compound in the bloodstream, enhancing its bioavailability and distribution to target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of this compound, directing it to specific subcellular compartments . These modifications play a crucial role in modulating the compound’s activity and ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then subjected to further reactions to introduce the methyl group at the 3-position . The reaction conditions often involve the use of protecting groups and specific reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the methyl group at the 3-position.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the bromine atom at the 5-position.
1H-pyrazolo[3,4-b]pyridine: The parent compound without any substitutions.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility in scientific research.
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNRVAWKYSENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649372 | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-30-1 | |
Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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